molecular formula C19H17FN2O4S B2530947 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate CAS No. 1396709-11-7

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate

Cat. No. B2530947
CAS RN: 1396709-11-7
M. Wt: 388.41
InChI Key: OHMCYXPUSRIEPA-UHFFFAOYSA-N
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Description

The compound "1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential pharmacological properties. The related compounds discussed in the provided papers include fluoroquinolone derivatives with N-thiomide linkage to 6-substituted-2-aminobenzothiazoles and azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole moieties. These compounds have been explored for their antibacterial activity and pharmacological evaluation, respectively .

Synthesis Analysis

The synthesis of related compounds involves the condensation of 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole with different aromatic aldehydes to form Schiff's bases, which are then further reacted with various acyl chlorides to yield azetidin-2-ones . In the context of fluoroquinolone derivatives, the synthesis includes the introduction of N-thiomide linkage with 6-substituted-2-aminobenzothiazole substituents at the C-7 position to obtain analogs with antibacterial activity .

Molecular Structure Analysis

The molecular structure of the compounds is characterized by the presence of a benzothiazole ring, which is a common feature in both sets of compounds. The spectral data and elemental analysis have been used to establish the structures of these newly synthesized compounds . The presence of the fluorine atom and the azetidin-3-yl moiety in the compound of interest suggests that it may have unique electronic and steric properties that could influence its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of Schiff's bases and subsequent cyclization reactions to yield azetidin-2-ones and thiazolidin-4-ones . These reactions are crucial for the introduction of the desired pharmacophoric elements into the molecular framework, which are essential for the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds can be inferred. The presence of the fluorine atom is likely to affect the lipophilicity and electronic distribution within the molecule, potentially enhancing its ability to interact with biological targets. The azetidin-2-ones and thiazolidin-4-ones are likely to have distinct chemical reactivity due to the strain in the four-membered azetidine ring and the sulfur-containing thiazolidinone ring, respectively .

Scientific Research Applications

Pharmacological Applications

  • Synthesis and Pharmacological Evaluation : Azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity (Gurupadayya et al., 2008).
  • Antimicrobial and Anticancer Agents : Compounds based on thiazolidinone and azetidinone derivatives have shown remarkable activity against certain cancer cell lines and microbial strains, suggesting their potential as antimicrobial and anticancer agents (Hussein et al., 2020).

Antimicrobial Activity

  • Antibacterial and Antifungal Activity : Novel series of fluoro-substituted benzothiazole analogs have demonstrated significant bacterial growth inhibition against Gram-positive bacteria, showcasing their potential in addressing antibiotic resistance challenges (Al-Harthy et al., 2018).

Anticancer Activity

  • Regulation of Cell Cycle and Apoptosis : Isoxazole derivatives of benzothiazole have been evaluated for their cytotoxicity against various cancer cell lines, indicating their capability to induce cell cycle arrest and apoptosis through the activation of p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014).

Synthesis and Characterization

  • Microwave-Assisted Synthesis : Rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, using microwave methods has been explored, highlighting efficient pathways for the development of pharmacologically active compounds (Mistry & Desai, 2006).

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-24-15-5-3-4-13(17(15)25-2)18(23)26-12-9-22(10-12)19-21-14-7-6-11(20)8-16(14)27-19/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMCYXPUSRIEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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